molecular formula C13H15N3S B5314089 2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine

2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine

Cat. No.: B5314089
M. Wt: 245.35 g/mol
InChI Key: HVQXVSIVUULKNU-UHFFFAOYSA-N
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Description

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine is a complex heterocyclic compound It features a fused ring system that includes a benzothiophene moiety, a pyrrolo ring, and a pyrimidine ring

Properties

IUPAC Name

8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c14-12-11-8-4-1-2-5-9(8)17-13(11)15-10-6-3-7-16(10)12/h14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXVSIVUULKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4CCCN4C3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine typically involves multi-step reactions. One common method includes the reaction of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one with hydrazonoyl halides in ethanol in the presence of triethylamine . This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Compounds with structural similarities have been investigated for their neuroprotective effects. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research into related compounds has revealed efficacy against a variety of bacterial strains.

Pharmacological Applications

The pharmacological profile of 2,3,6,7,8,9-hexahydro benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine includes:

  • Receptor Modulation : It may act as a modulator for specific receptors involved in pain and inflammation pathways. This could lead to the development of new analgesics or anti-inflammatory drugs.
  • CNS Activity : Due to its ability to cross the blood-brain barrier (BBB), it is being studied for potential applications in treating central nervous system disorders.

Material Science Applications

The compound's unique chemical structure also opens avenues in material science:

  • Polymer Development : Its properties can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research into similar compounds has shown that they can improve the durability and functionality of polymeric materials.
  • Nanotechnology : The compound can be explored for use in nanomaterials due to its ability to form stable complexes with metal ions, which could be beneficial in catalysis or as sensors.

Mechanism of Action

The mechanism of action of 2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring system.

    Tetrahydrobenzothieno derivatives: These compounds have a similar benzothiophene moiety but may have different functional groups or ring structures.

Uniqueness

2,3,6,7,8,9-hexahydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine is unique due to its fused ring system, which imparts specific chemical and physical properties

Biological Activity

The compound 2,3,6,7,8,9-hexahydro benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine , also known by its CAS number 306743-03-3 , is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse sources.

  • Molecular Formula : C13H15N3S
  • Molecular Weight : 245.34 g/mol
  • CAS Number : 306743-03-3

Synthesis Methods

Various synthetic pathways have been explored to produce this compound. The synthesis typically involves the condensation reactions of appropriate precursors under controlled conditions. For instance, imine formation from aldehydes and amines is a common method used in the preparation of similar compounds .

Biological Activity Overview

The biological activity of 2,3,6,7,8,9-hexahydro benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine has been investigated in several studies. The compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds possess antitumor properties against gastric adenocarcinoma and other malignancies .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the imine functional group is often associated with enhanced antibacterial effects .
  • Anti-inflammatory Effects : Some studies have suggested that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Case Study 1: Anticancer Activity

A study focusing on the cytotoxic effects of pyrimidine derivatives revealed that certain structural modifications significantly enhance their anticancer properties. Specifically, compounds with a similar scaffold to 2,3,6,7,8,9-hexahydro benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine showed IC50 values in the low micromolar range against HeLa and K562 cell lines. This suggests a promising avenue for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of imine derivatives against Enterococcus faecalis. The results indicated that the presence of the imine bond significantly contributed to the antibacterial activity observed in vitro. The minimum inhibitory concentrations (MIC) were notably lower for compounds with similar structural features to our target compound.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialEffective against E. faecalis
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the established synthetic routes for 2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine?

The compound is synthesized via multi-step heterocyclic reactions. Key steps include condensation of benzothiophene derivatives with pyrrolo-pyrimidine precursors using heterocyclic amines or diazonium salts. Post-synthesis, purification is achieved through silica gel column chromatography (eluent: hexane/ethyl acetate gradients). Yield optimization involves adjusting stoichiometry and reaction time, as demonstrated in analogous syntheses of pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Structural validation relies on 1H/13C NMR for hydrogen/carbon environments, FT-IR for functional groups (e.g., imine C=N stretches), and mass spectrometry for molecular weight confirmation. Elemental analysis (C, H, N, S) ensures purity. Cross-referencing experimental spectra with computational predictions (e.g., density functional theory) enhances accuracy, as seen in similar fused heterocycles .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT or ab initio methods) predict reaction pathways and transition states, identifying energetically favorable conditions. ICReDD’s approach integrates reaction path searches with experimental feedback loops: computational screening narrows solvent, temperature, and catalyst choices, reducing trial-and-error experimentation. For example, optimizing Grignard reagent addition in analogous syntheses improved yields by 20–30% .

Q. What methodologies address discrepancies in spectral data during structural validation?

Contradictions between experimental and theoretical spectra are resolved via:

  • Multi-technique cross-validation : Combining NMR, X-ray crystallography (if crystals are obtainable), and high-resolution MS.
  • Dynamic NMR studies : To detect tautomerism or conformational flexibility.
  • Computational refinement : Adjusting solvent effects and exchange-correlation functionals in DFT simulations to match observed peaks .

Q. What experimental designs are recommended for assessing biological activity?

Use dose-response assays (e.g., IC50 determination) with controlled variables (pH, temperature, solvent). For receptor-binding studies, employ isotopic labeling (e.g., ³H/¹⁴C) and surface plasmon resonance (SPR) to quantify affinity. Parallel molecular docking simulations (AutoDock, Schrödinger) guide target selection, as seen in pyrido[1,2-a]pyrimidine derivatives .

Q. How do reaction conditions influence the stability of this compound?

Stability is assessed via:

  • Accelerated degradation studies : Exposure to heat (40–80°C), light, and humidity.
  • HPLC monitoring : Tracking decomposition products under acidic/alkaline conditions.
  • Kinetic modeling : Using Arrhenius equations to predict shelf life. Evidence from pyrimidino-thienopyridines shows that anhydrous, inert atmospheres reduce imine hydrolysis .

Q. What advanced purification techniques enhance yield and purity?

Beyond column chromatography:

  • Preparative HPLC : For isolating stereoisomers or minor impurities.
  • Membrane separation : Nanofiltration removes sub-micron particulates.
  • Crystallization optimization : Screen solvents (DMSO/EtOH mixtures) to improve crystal lattice formation. These methods align with CRDC classifications for separation technologies .

Q. How can heterocyclic reactivity be analyzed to predict derivative formation?

Reactivity is probed via:

  • Electrophilic substitution assays : Nitration/sulfonation to identify reactive positions.
  • Cross-coupling reactions : Suzuki-Miyaura for aryl functionalization.
  • Computational Fukui indices : To map nucleophilic/electrophilic sites. Analogous studies on benzofuran-thienopyridines revealed regioselectivity at the pyrrolo nitrogen .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes?

Implement a feedback-driven workflow :

  • Step 1 : Validate computational models with benchmark reactions (e.g., known pyrrolo-pyrimidine syntheses).
  • Step 2 : Iteratively adjust simulation parameters (solvent models, basis sets) to match experimental yields.
  • Step 3 : Use machine learning (e.g., neural networks) to correlate failed conditions with molecular descriptors. ICReDD’s methodology reduced development time by 40% in similar projects .

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